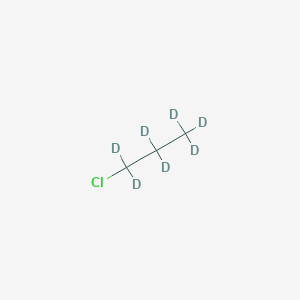
1-Chloropropane-d7
概要
説明
1-Chloropropane-d7 is a deuterated derivative of 1-chloropropane, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is C3D7Cl, and it is often used as a reference compound in analytical chemistry due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloropropane-d7 can be synthesized through several methods. One common approach involves the deuteration of 1-chloropropane using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the catalytic deuteration of propylene followed by chlorination. The process includes:
Deuteration: Propylene (C3H6) is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) to produce deuterated propane (C3D8).
Chlorination: The deuterated propane is then chlorinated using chlorine gas (Cl2) under controlled conditions to yield this compound.
化学反応の分析
Types of Reactions: 1-Chloropropane-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination reactions to form propene-d6 (C3D6).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Substitution: Products include deuterated alcohols, nitriles, and amines.
Elimination: The major product is deuterated propene.
科学的研究の応用
1-Chloropropane-d7 is extensively used in scientific research due to its deuterium labeling:
NMR Spectroscopy: It serves as a standard or reference compound in NMR studies to analyze chemical shifts and coupling constants.
Isotopic Tracing: Used in metabolic studies to trace the pathways of organic compounds in biological systems.
Pharmaceutical Research: Helps in the study of drug metabolism and the identification of metabolic pathways.
Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties.
作用機序
The mechanism of action of 1-Chloropropane-d7 in chemical reactions involves the interaction of the deuterium-labeled compound with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in elimination reactions, the base abstracts a deuterium atom leading to the formation of a double bond.
類似化合物との比較
1-Chloropropane (C3H7Cl): The non-deuterated analog of 1-Chloropropane-d7.
2-Chloropropane (C3H7Cl): An isomer where the chlorine atom is attached to the second carbon.
1-Bromopropane (C3H7Br): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms results in different physical and chemical properties compared to its non-deuterated counterparts, making it
特性
IUPAC Name |
1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
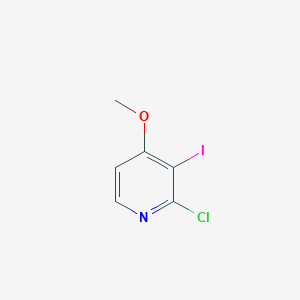
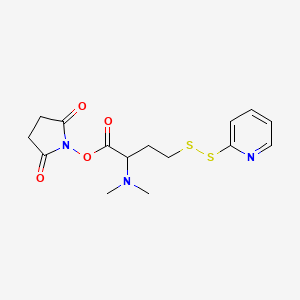

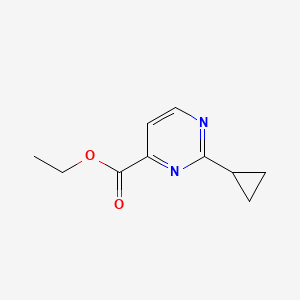
![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)
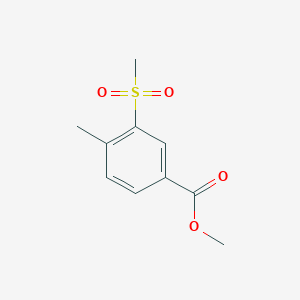
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
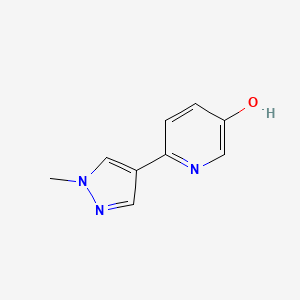
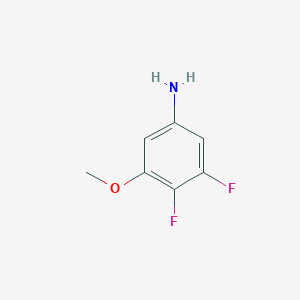
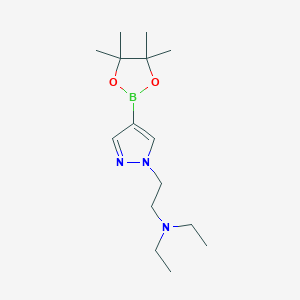
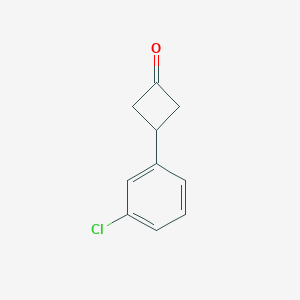

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
